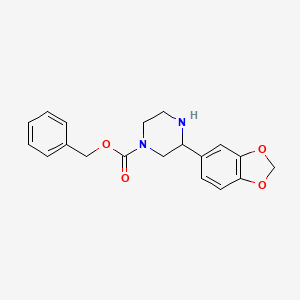

benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate

Vue d'ensemble

Description

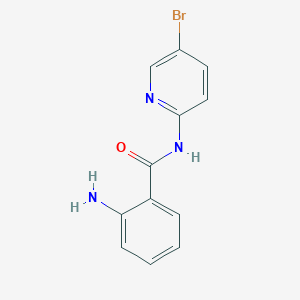

Benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate is an organic compound . It belongs to the class of organic compounds known as N-arylpiperazines . These are organic compounds containing a piperazine ring where the nitrogen ring atom carries an aryl group .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1-benzo[1,3]dioxol-5-yl-indoles bearing 3-N-fused heteroaryl moieties have been synthesized via a Pd-catalyzed C-N cross-coupling .Applications De Recherche Scientifique

Pharmacological Properties and Therapeutic Applications

N-dealkylation and Metabolism : Arylpiperazine derivatives, including benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate, undergo extensive metabolism involving CYP3A4-dependent N-dealkylation to form 1-aryl-piperazines. These metabolites are known for their variety of serotonin receptor-related effects, although some also show affinity for other neurotransmitter receptors. This metabolic process is crucial for understanding the pharmacological actions of arylpiperazine derivatives used in treating depression, psychosis, and anxiety (Caccia, 2007).

Efficacy and Safety in Psychotic and Mood Disorders : Lurasidone, a novel benzisothiazole second-generation antipsychotic drug, demonstrates the therapeutic potential of benzisothiazole and related compounds. Its efficacy and safety for treating psychotic and major affective disorders, including schizophrenia and bipolar depression, highlight the significance of this chemical class. Lurasidone is noted for its relatively modest symptomatic improvements, low risk of inducing weight gain, metabolic, or cardiac abnormalities, but its risk of akathisia may exceed that of other modern antipsychotics (Pompili et al., 2018).

DNA Minor Groove Binding and Antimicrobial Activity : Hoechst 33258 and its analogues, which share structural similarities with arylpiperazine derivatives, bind strongly to the minor groove of double-stranded B-DNA, demonstrating specificity for AT-rich sequences. These compounds are utilized in chromosome and nuclear staining, and as radioprotectors and topoisomerase inhibitors, showcasing their versatile applications in biology and medicine (Issar & Kakkar, 2013).

Therapeutic Use in Tuberculosis : Macozinone, a piperazine-benzothiazinone derivative undergoing clinical studies for tuberculosis treatment, targets decaprenylphosphoryl ribose oxidase DprE1. This target is crucial in the synthesis of arabinan polymers in the Mycobacterium tuberculosis cell wall. The optimism surrounding its development points to the potential of piperazine derivatives in creating more efficient TB drug regimens (Makarov & Mikušová, 2020).

Orientations Futures

Future research could focus on further exploring the utility of benzyl 3-(2H-1,3-benzodioxol-5-yl)piperazine-1-carboxylate and similar compounds in various applications, such as pharmaceuticals, organic materials, and natural products . Additionally, more studies are needed to develop a comprehensive understanding of the structure–activity relationships of these molecules .

Propriétés

IUPAC Name |

benzyl 3-(1,3-benzodioxol-5-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O4/c22-19(23-12-14-4-2-1-3-5-14)21-9-8-20-16(11-21)15-6-7-17-18(10-15)25-13-24-17/h1-7,10,16,20H,8-9,11-13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWUOWUBLSLSSJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC(N1)C2=CC3=C(C=C2)OCO3)C(=O)OCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl [1-(2-chloropyrimidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B3170731.png)

![Tert-butyl 4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]piperazine-1-carboxylate](/img/structure/B3170770.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}piperazine-1-carboxylate](/img/structure/B3170774.png)

![tert-Butyl 4-{[(1-cyanocyclopentyl)carbamoyl]methyl}-1,4-diazepane-1-carboxylate](/img/structure/B3170775.png)